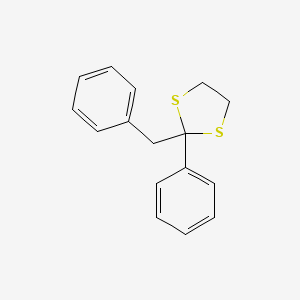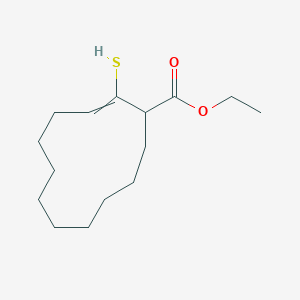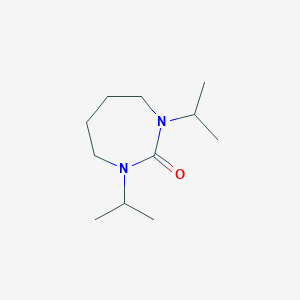![molecular formula C14H22N2 B14400266 1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 87291-27-8](/img/structure/B14400266.png)
1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is an organic compound with a complex structure that includes multiple methyl groups and a propyl group attached to a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include:
Formation of the pyrrolo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methyl and propyl groups: Alkylation reactions are used to introduce the methyl and propyl groups at specific positions on the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or hydroxylated derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, triggering signaling cascades.
Pathways: Modulation of cellular pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Lacks the propyl group, which may affect its chemical properties and biological activity.
1,1,3,3-Tetramethyl-6-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Contains an ethyl group instead of a propyl group, leading to differences in steric and electronic effects.
Uniqueness
1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is unique due to the specific arrangement of its methyl and propyl groups, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
87291-27-8 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-6-propyl-2H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C14H22N2/c1-6-7-10-8-11-12(9-15-10)14(4,5)16-13(11,2)3/h8-9,16H,6-7H2,1-5H3 |
InChI Key |
YHWMTYOPYJTRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=N1)C(NC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide](/img/structure/B14400188.png)

![2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one](/img/structure/B14400195.png)

![1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14400208.png)

![3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14400227.png)

![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)

![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)

![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
